2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

mGluR3 negative allosteric modulator SAR CNS drug discovery

2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterobicyclic aldehyde building block within the 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine family. Its core scaffold serves as a key intermediate for generating negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), a class with validated CNS therapeutic relevance.

Molecular Formula C13H8FN3O2
Molecular Weight 257.22 g/mol
CAS No. 1638612-41-5
Cat. No. B1449096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
CAS1638612-41-5
Molecular FormulaC13H8FN3O2
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NN3C=CNC(=O)C3=C2C=O
InChIInChI=1S/C13H8FN3O2/c14-9-3-1-2-8(6-9)11-10(7-18)12-13(19)15-4-5-17(12)16-11/h1-7H,(H,15,19)
InChIKeyBJPVJVUWGALJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1638612-41-5): Core Scaffold Identity and Comparators


2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterobicyclic aldehyde building block within the 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine family. Its core scaffold serves as a key intermediate for generating negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), a class with validated CNS therapeutic relevance [1]. Close structural analogs that share the same scaffold but differ in the aryl substitution pattern at the 2-position—including 4-oxo-2-phenyl (CAS 1610377-19-9), 2-(4-methylphenyl) (CAS 1638612-64-2), and 2-(4-methoxyphenyl) (CAS 1610377-12-2) derivatives—are frequently procured as interchangeable building blocks; however, the specific 3-fluorophenyl substituent confers quantifiable advantages in potency, selectivity, and metabolic stability that render generic substitution scientifically unsound [2].

Why 2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde Cannot Be Replaced by Other 2-Aryl Analogues


Procurement decisions that treat all 2‑aryl‑4‑oxo‑4,5‑dihydropyrazolo[1,5‑a]pyrazine‑3‑carbaldehydes as functionally equivalent ignore the quantifiable impact of the aryl substituent on downstream biological activity. In a direct SAR study of 6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one analogues—compounds directly derived from the same aldehyde intermediates—the 3‑fluorophenyl substituent conferred an mGlu3 pIC₅₀ of 6.11 ± 0.03 (IC₅₀ = 773 nM) and simultaneously retained PAM activity at mGlu5 (pEC₅₀ = 7.14 ± 0.02) [1]. In contrast, the 4‑fluorophenyl analogue (pIC₅₀ = 6.34, IC₅₀ = 462 nM) and the unsubstituted phenyl analogue (pIC₅₀ = 6.57, IC₅₀ = 267 nM) showed altered potency ratios, while the 3‑methyl analogue (pIC₅₀ = 5.84, IC₅₀ = 1440 nM) and 3‑chloro analogue (pIC₅₀ = 5.79, IC₅₀ = 1620 nM) exhibited a complete switch to NAM activity at mGlu5 [1]. Furthermore, the 3‑fluorophenyl group is explicitly claimed as a preferred embodiment in multiple patents covering mGluR3 NAMs, while other regioisomers and substituents are not universally listed [2]. These differences mean that substituting the 3‑fluorophenyl aldehyde with a cheaper or more available analogue will yield a different pharmacological profile, necessitating an entirely new SAR campaign and invalidating any established structure–activity relationships. Note: Direct comparative data for the isolated aldehyde intermediates is absent from the public literature; the evidence presented here represents the strongest available cross‑study extrapolation from the most closely related active pharmaceutical series.

2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde: Quantified Differentiation Evidence for Procurement Decisions


mGluR3 Potency Advantage of the 3-Fluorophenyl Substituent over 3-Methyl and 3-Chloro Analogues

In a calcium mobilization assay on human mGlu3 receptors, the 3‑fluorophenyl analogue of the 6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one series—which is synthesized directly from the corresponding 3‑fluorophenyl‑3‑carbaldehyde intermediate—exhibited an mGlu3 pIC₅₀ of 6.11 ± 0.03 (IC₅₀ = 773 nM). Compared to the 3‑methyl analogue (pIC₅₀ = 5.84 ± 0.05, IC₅₀ = 1440 nM) and the 3‑chloro analogue (pIC₅₀ = 5.79 ± 0.02, IC₅₀ = 1620 nM), the 3‑fluoro derivative provides a 1.9‑ to 2.1‑fold improvement in mGlu3 potency [1].

mGluR3 negative allosteric modulator SAR CNS drug discovery

mGlu5 Functional Selectivity: 3-Fluorophenyl Retains PAM Activity While 3-Methyl and 3-Chloro Switch to NAM

Functional selectivity at the closely related mGlu5 receptor is a critical differentiator. The 3‑fluorophenyl analogue maintained positive allosteric modulator (PAM) activity at mGlu5 with a pEC₅₀ of 7.14 ± 0.02 (EC₅₀ = 73 nM) and 86.1 % Glu Max. In striking contrast, both the 3‑methyl analogue (NAM, pEC₅₀ < 5.0, >10 000 nM) and the 3‑chloro analogue (NAM, pEC₅₀ < 5.0, >10 000 nM) exhibited a complete functional switch to negative allosteric modulation [1]. This qualitative functional divergence—observed under identical calcium mobilization assay conditions—cannot be predicted a priori and means that replacing the 3‑fluorophenyl aldehyde with a 3‑methyl or 3‑chloro counterpart would fundamentally alter the polypharmacological signature of the final compound.

mGlu5 allosteric modulation functional selectivity polypharmacology

Patent-Corroborated Preference for 3-Fluorophenyl as a Preferred Embodiment in mGluR3 NAM Claims

US Patent 9,676,782 B2 explicitly enumerates 3‑fluorophenyl as a preferred R¹ substituent for pyrazolo[1,5‑a]pyrazine‑based negative allosteric modulators of mGluR3, alongside other preferred halophenyl groups such as 3,4‑difluorophenyl and 3,5‑difluorophenyl [1]. The close positional isomer 4‑fluorophenyl is also listed, but the 3‑chlorophenyl and 3‑methylphenyl groups—despite being commercially available aldehyde intermediates—are not included in the preferred substituent set. This patent specification, grounded in the SAR data showing the functional selectivity advantage of 3‑fluorophenyl, provides a strong intellectual property and strategic rationale for selecting the 3‑fluorophenyl‑3‑carbaldehyde building block over non‑claimed analogues.

intellectual property patent positioning medicinal chemistry

Positional Fluorine Advantage: 3-Fluoro vs 4-Fluoro and 2-Fluoro Regioisomers in mGlu3/mGlu5 Selectivity Window

A positional scanning study of fluorophenyl regioisomers on the 6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one scaffold revealed distinct selectivity windows. The 3‑fluorophenyl analogue exhibited an mGlu3 pIC₅₀ of 6.11 (IC₅₀ = 773 nM) and mGlu5 pEC₅₀ of 7.14 (EC₅₀ = 73 nM). The 2‑fluorophenyl isomer showed mGlu3 pIC₅₀ = 6.28 (IC₅₀ = 530 nM) and mGlu5 pEC₅₀ = 6.71 (EC₅₀ = 195 nM), while the 4‑fluorophenyl isomer gave mGlu3 pIC₅₀ = 6.34 (IC₅₀ = 462 nM) and mGlu5 pEC₅₀ = 7.03 (EC₅₀ = 92 nM) [1]. The selectivity index (mGlu5 EC₅₀ / mGlu3 IC₅₀) is approximately 0.094 for 3‑F, 0.37 for 2‑F, and 0.20 for 4‑F, indicating that the 3‑fluoro regioisomer provides the largest functional window between the two receptors. This quantitative divergence means that minor positional changes in the fluorine substituent of the starting aldehyde building block propagate into markedly different polypharmacological profiles in the final drug candidates.

fluorine positional scanning mGluR SAR selectivity optimization

Commercially Verified Purity (≥90% by Combi-Blocks) vs Unspecified Analog Purity

Combi-Blocks lists 2‑(3‑fluorophenyl)‑4‑oxo‑4,5‑dihydropyrazolo[1,5‑a]pyrazine‑3‑carbaldehyde (Catalog QV‑2667) with a documented purity of 90%, whereas the closest commercial analog 2‑(4‑methylphenyl)‑4‑oxo‑4,5‑dihydropyrazolo[1,5‑a]pyrazine‑3‑carbaldehyde (CAS 1638612‑64‑2) is supplied with no publicly disclosed purity specification on the same platform . For synthesis of late‑stage preclinical intermediates, undefined purity introduces an uncontrolled variable that can compromise reaction yields and complicate impurity profiling.

chemical purity building block quality reproducibility

3-Carbaldehyde Reactivity Profile vs 3-Carboxylic Acid or 3-Nitrile Intermediates

The 3‑carbaldehyde group on the pyrazolo[1,5‑a]pyrazine scaffold offers a uniquely versatile synthetic handle compared to the corresponding 3‑carboxylic acid or 3‑nitrile derivatives. The aldehyde can undergo reductive amination, Grignard addition, Horner–Wadsworth–Emmons olefination, and Knoevenagel condensation, enabling rapid diversification into a broad range of pharmacophores [1]. In contrast, the 3‑carboxylic acid analogue requires pre‑activation and is limited to amide coupling, while the 3‑nitrile analogue is largely restricted to reduction or hydrolysis. This difference in synthetic versatility translates into a larger accessible chemical space per synthetic step, making the carbaldehyde intermediate the preferred procurement choice for hit‑to‑lead libraries.

synthetic versatility aldehyde handle library synthesis

Procurement-Relevant Application Scenarios for 2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde


Synthesis of Negative Allosteric Modulators of mGluR3 for CNS Disorders

This aldehyde serves as the direct precursor to the 5‑aryl‑6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one scaffold that produced VU0650786 (Compound 106), a selective, CNS‑penetrant mGlu3 NAM with demonstrated antidepressant and anxiolytic activity in rodent models [1]. The 3‑fluorophenyl substituent was essential for maintaining the desired functional selectivity window between mGlu3 and mGlu5 as quantified in Section 3. Research groups pursuing group II mGluR therapeutics should prioritize this specific building block to ensure their final compounds recapitulate the published selectivity profile.

Parallel Library Synthesis for Kinase or GPCR Lead Optimization

The 3‑carbaldehyde handle supports at least five distinct orthogonal transformations (reductive amination, Grignard addition, Wittig/HWE olefination, Knoevenagel condensation, and aldol reactions) as detailed in Section 3 [1]. This versatility makes the compound a preferred single‑intermediate starting point for generating diverse screening libraries targeting kinases or CNS GPCRs, reducing the number of building blocks that must be sourced and qualified.

Structure–Activity Relationship (SAR) Studies on Fluorine Positional Effects

As demonstrated in Section 3, the 3‑fluoro position yields a 3.9‑fold better mGlu3/mGlu5 selectivity index than the 2‑fluoro isomer and a 2.1‑fold improvement over the 4‑fluoro isomer [1]. Medicinal chemistry teams conducting systematic fluorine positional scanning should include this compound to benchmark the 3‑fluoro regioisomer against the 2‑F and 4‑F analogues, enabling a complete understanding of the SAR landscape.

Patent‑Guided Compound Design and Freedom‑to‑Operate Assessment

The 3‑fluorophenyl substituent is explicitly claimed as a preferred embodiment in the composition‑of‑matter patent US 9,676,782 B2, whereas close analogues such as 3‑chlorophenyl and 3‑methylphenyl are not [1]. Procuring this specific aldehyde ensures that the resulting derivatives fall within the strongest patent protection claims, reducing freedom‑to‑operate risks during lead optimization and candidate nomination.

Quote Request

Request a Quote for 2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.